molecular formula C25H22N2O4 B2816405 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929810-56-0

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2816405
CAS No.: 929810-56-0
M. Wt: 414.461
InChI Key: IATVXLDSWPSOAI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the oxazine ring: This step involves the reaction of the chromene intermediate with an amine and a formaldehyde source, often under basic conditions.

    Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxazine-chromene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced at the oxazine ring to form a dihydro derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through various bioassays and molecular biology techniques.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyridine moiety could be involved in binding to metal ions or other biomolecules, while the chromene and oxazine rings could participate in redox reactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the 4-methoxyphenyl group.

    3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the pyridin-2-ylmethyl group.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of the methoxyphenyl, pyridinylmethyl, and chromeno-oxazinone moieties in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(17-6-8-19(29-2)9-7-17)24(28)20-10-11-22-21(25(20)31-16)14-27(15-30-22)13-18-5-3-4-12-26-18/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATVXLDSWPSOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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